N-(But-1-en-1-yl)-N-methylaniline
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Overview
Description
N-(But-1-en-1-yl)-N-methylaniline is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of a but-1-en-1-yl group and a methyl group attached to the nitrogen atom of the aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(But-1-en-1-yl)-N-methylaniline typically involves the alkylation of N-methylaniline with but-1-en-1-yl halides under basic conditions. A common method includes the reaction of N-methylaniline with but-1-en-1-yl bromide in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: N-(But-1-en-1-yl)-N-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the double bond in the but-1-en-1-yl group to a single bond, yielding N-(butyl)-N-methylaniline.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of substituted aniline derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenation or nitration reactions can be carried out using reagents like bromine or nitric acid under controlled conditions.
Major Products:
Oxidation: this compound N-oxide.
Reduction: N-(Butyl)-N-methylaniline.
Substitution: Various substituted aniline derivatives depending on the substituent introduced.
Scientific Research Applications
N-(But-1-en-1-yl)-N-methylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(But-1-en-1-yl)-N-methylaniline involves its interaction with molecular targets such as enzymes or receptors. The but-1-en-1-yl group can participate in various chemical reactions, influencing the compound’s reactivity and binding affinity. The aromatic ring and nitrogen atom play crucial roles in the compound’s ability to interact with biological molecules, potentially affecting signaling pathways and metabolic processes.
Comparison with Similar Compounds
N-(But-1-en-1-yl)-N-ethylaniline: Similar structure but with an ethyl group instead of a methyl group.
N-(But-1-en-1-yl)-N-phenylaniline: Contains a phenyl group instead of a methyl group.
N-(But-1-en-1-yl)-N-isopropylaniline: Features an isopropyl group in place of the methyl group.
Uniqueness: N-(But-1-en-1-yl)-N-methylaniline is unique due to its specific combination of the but-1-en-1-yl and methyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are desired.
Properties
CAS No. |
405103-81-3 |
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Molecular Formula |
C11H15N |
Molecular Weight |
161.24 g/mol |
IUPAC Name |
N-but-1-enyl-N-methylaniline |
InChI |
InChI=1S/C11H15N/c1-3-4-10-12(2)11-8-6-5-7-9-11/h4-10H,3H2,1-2H3 |
InChI Key |
VJHSRDIFIFLHJC-UHFFFAOYSA-N |
Canonical SMILES |
CCC=CN(C)C1=CC=CC=C1 |
Origin of Product |
United States |
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